molecular formula C10H10N2O3 B1432478 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1060705-46-5

2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No. B1432478
M. Wt: 206.2 g/mol
InChI Key: LUCPBXJXCASKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid” is a chemical compound with the molecular formula C10H10N2O3 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid” is represented by the InChI code: 1S/C10H10N2O3/c1-2-15-10-11-7-4-3-6 (9 (13)14)5-8 (7)12-10/h3-5H,2H2,1H3, (H,11,12) (H,13,14) .


Physical And Chemical Properties Analysis

“2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid” is a powder at room temperature . Its molecular weight is 206.2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid can be used in the synthesis of antimicrobial agents. A study by Patel, Agravat, and Shaikh (2011) highlighted its use in preparing pyridine derivatives with antimicrobial properties against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Angiotensin II Receptor Antagonists

This compound has been explored in the development of angiotensin II receptor antagonists. Kubo et al. (1993) discussed its application in enhancing the oral bioavailability of certain receptor antagonists, showing its potential in medicinal chemistry (Kubo et al., 1993).

Reactions with Tetrazol-5-Amine

Goryaeva et al. (2015) demonstrated the reaction of 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid derivatives with tetrazol-5-amine. This reaction led to the formation of various compounds, suggesting its utility in synthetic organic chemistry (Goryaeva et al., 2015).

Crystal Structure Analysis

Research by Li et al. (2015) on the crystal structure of azilsartan methyl ester, which includes 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid as part of its structure, provides insights into its chemical behavior and potential applications in crystallography (Li et al., 2015).

Novel Synthesis Approaches

Mohamed (2021) explored the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, indicating the compound's relevance in the creation of new synthetic pathways (Mohamed, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-ethoxy-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10-11-7-4-3-6(9(13)14)5-8(7)12-10/h3-5H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCPBXJXCASKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(N1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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